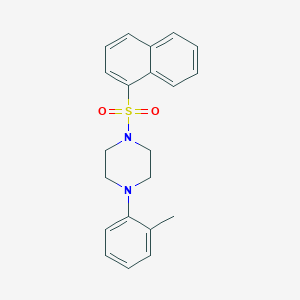
3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPA belongs to the class of acrylamide derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites. 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has also been found to bind to proteins and alter their conformation, which may affect their function.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This may lead to an increase in the levels of neurotransmitters, such as acetylcholine, which can affect cognitive function. 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has also been found to inhibit the activity of ATP-binding cassette transporters, which are involved in the transport of various substrates across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have a high affinity for enzymes and proteins, making it an effective tool for studying their structure and function. However, 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has some limitations. It has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for the use of 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide in scientific research. One area of interest is the use of 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide as a tool for studying the role of enzymes and proteins in disease states. For example, 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in Alzheimer's disease. Another area of interest is the development of new derivatives of 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide with improved properties, such as increased stability or selectivity for specific enzymes or proteins. Overall, the unique properties of 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide make it a valuable tool for studying various biological processes, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 3-(3,4-dichlorophenyl)-N-(diphenylmethyl)acrylamide has also been used as a probe for studying the structure and function of proteins, such as the ATP-binding cassette transporter.
Propriétés
IUPAC Name |
(E)-N-benzhydryl-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-13-11-16(15-20(19)24)12-14-21(26)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H,(H,25,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMMJMLFXFHASN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline](/img/structure/B4763572.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763586.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4763601.png)

![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)